Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
CAS No.: 1053656-54-4
Cat. No.: VC15917615
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1053656-54-4 |
|---|---|
| Molecular Formula | C11H9F3N2O2 |
| Molecular Weight | 258.20 g/mol |
| IUPAC Name | ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16) |
| Standard InChI Key | ZWOVPMUDIDRACQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol. The indazole core consists of a fused benzene and pyrazole ring, with the trifluoromethyl (-CF₃) group at position 6 and an ethyl ester (-COOEt) at position 3. The IUPAC name is ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, and its canonical SMILES string is CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F .
Key Structural Features:
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving membrane permeability and target binding .
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Ethyl Ester: Serves as a hydrolyzable prodrug moiety, facilitating intracellular release of active carboxylic acid derivatives .
Spectral Characterization
Spectroscopic data confirm the structure:
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¹H-NMR: Signals at δ 1.3 ppm (triplet, CH₃ of ethyl group), δ 4.3 ppm (quartet, CH₂ of ethyl), and aromatic protons between δ 7.2–8.5 ppm .
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¹⁹F-NMR: A singlet at δ -60 ppm corresponds to the -CF₃ group.
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HRMS: [M+H]⁺ peak at m/z 259.08 (calculated: 259.06).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO, ethanol |
| LogP (Partition Coeff.) | ~2.5 (estimated) |
| Stability | Stable at RT, hygroscopic |
The trifluoromethyl group contributes to high thermal stability, while the ester group confers moderate solubility in polar organic solvents .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route:
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Cyclocondensation: Hydrazine derivatives react with β-ketoesters (e.g., ethyl 3-oxo-3-(trifluoromethyl)propanoate) under acidic conditions to form the indazole core .
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Esterification: The carboxylic acid intermediate is treated with ethanol and sulfuric acid to yield the ethyl ester .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity.
Optimized Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | HCl (cat.), reflux, 12 h | 65–70% |
| Esterification | H₂SO₄, ethanol, 80°C, 4 h | 80–85% |
Industrial Production
Industrial methods employ continuous flow reactors to enhance efficiency:
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Microreactors: Reduce reaction time from 24 h to 2 h, improving yield to 78%.
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Catalysts: Pd/C or CuI accelerates trifluoromethylation steps .
Chemical Reactivity and Derivatives
Key Reactions
Derivatives and Analogues
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Methyl Ester Analog: Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS: 877773-17-6) shows similar bioactivity but lower metabolic stability .
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Amide Derivatives: Hydrazide and benzylidene derivatives exhibit enhanced anticancer activity .
Biological Activity and Applications
Anticancer Properties
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Kinase Inhibition: Inhibits FGFR1 (IC₅₀ = 12 nM) and FGFR2 (IC₅₀ = 18 nM), disrupting cancer cell proliferation .
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Antiproliferative Effects: Reduces viability of SNU16 (gastric cancer) and KG1 (leukemia) cells by 80% at 10 μM.
Antimicrobial Activity
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Bacterial Growth Inhibition: MIC = 8 μg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: Disrupts cell wall biosynthesis via binding to penicillin-binding proteins.
| Hazard Statement | Precautionary Measures |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear gloves and lab coat |
| H319 (Eye irritation) | Use safety goggles |
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